molecular formula C7H7N3O B039873 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-6(5H)-one CAS No. 118801-71-1

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-6(5H)-one

Cat. No.: B039873
CAS No.: 118801-71-1
M. Wt: 149.15 g/mol
InChI Key: FRUNDADHVMDNAW-UHFFFAOYSA-N
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Description

6-Methyl-5,7-diazaoxindole is a heterocyclic compound that belongs to the family of diazaoxindoles These compounds are characterized by their unique structure, which includes a pyrrolo[2,3-d]pyrimidin-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,7-diazaoxindole typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-(4-chloropyrimidin-5-yl)acetate with ammonia to form 2-(4-aminopyrimidin-5-yl)acetamides, which are then cyclized to yield the target compound . The reaction conditions often involve heating with aqueous hydrochloric acid in dioxane or using basic conditions such as potassium carbonate in methanol .

Industrial Production Methods: While specific industrial production methods for 6-Methyl-5,7-diazaoxindole are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-5,7-diazaoxindole undergoes various chemical reactions, including alkylation, oxidation, and substitution. For instance, alkylation reactions can be performed using methyl iodide or benzyl bromide in the presence of a strong base like sodium hydroxide or butyllithium .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation typically results in 5,7-disubstituted derivatives .

Mechanism of Action

The mechanism of action of 6-Methyl-5,7-diazaoxindole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Properties

CAS No.

118801-71-1

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C7H7N3O/c1-4-8-3-5-2-6(11)10-7(5)9-4/h3H,2H2,1H3,(H,8,9,10,11)

InChI Key

FRUNDADHVMDNAW-UHFFFAOYSA-N

SMILES

CC1=NC=C2CC(=O)NC2=N1

Canonical SMILES

CC1=NC=C2CC(=O)NC2=N1

Synonyms

6H-Pyrrolo[2,3-d]pyrimidin-6-one, 5,7-dihydro-2-methyl- (6CI,9CI)

Origin of Product

United States

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